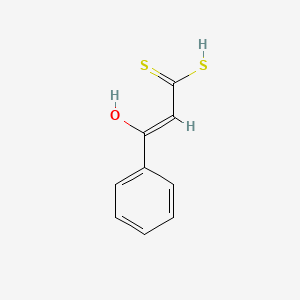
3-(4-Nitrosopiperazin-1-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrosopiperazin-1-yl)propan-1-ol is a chemical compound that features a piperazine ring substituted with a nitroso group and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrosopiperazin-1-yl)propan-1-ol typically involves the reaction of piperazine with nitrosating agents under controlled conditions. One common method involves the reaction of piperazine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group. The resulting nitrosopiperazine is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrosopiperazin-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
3-(4-Nitrosopiperazin-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving nitrosation reactions and their biological effects.
Industry: Used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrosopiperazin-1-yl)propan-1-ol involves its interaction with molecular targets through its nitroso group. The nitroso group can participate in various chemical reactions, including nitrosation and oxidation, which can affect biological pathways. The compound may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propan-1-ol
- 3-(Piperazin-1-yl)propan-1-ol
- 1-(2-Methoxyphenoxy)-3-(4-nitrosopiperazin-1-yl)propan-2-ol
Uniqueness
3-(4-Nitrosopiperazin-1-yl)propan-1-ol is unique due to the presence of both a nitroso group and a propanol chain, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications .
Propiedades
Número CAS |
30297-78-0 |
|---|---|
Fórmula molecular |
C7H15N3O2 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-(4-nitrosopiperazin-1-yl)propan-1-ol |
InChI |
InChI=1S/C7H15N3O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h11H,1-7H2 |
Clave InChI |
JGLAIBGOEGDXQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


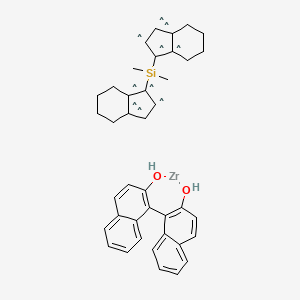
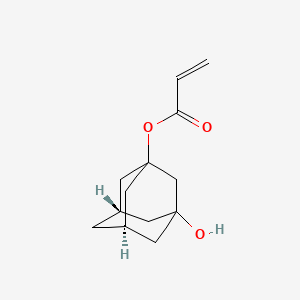
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
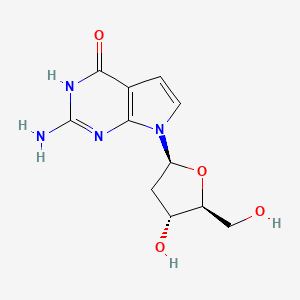
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

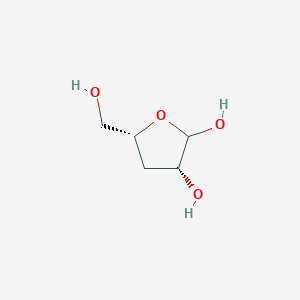
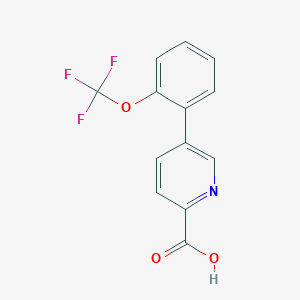


![2-hydroxyethyl (1R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13819813.png)
![N-(4-methoxybenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B13819815.png)
